molecular formula C6H7N3S B8721148 3-(2-Azidoethyl)thiophene

3-(2-Azidoethyl)thiophene

Cat. No.: B8721148
M. Wt: 153.21 g/mol
InChI Key: IOYJORRHESLLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Azidoethyl)thiophene is a useful research compound. Its molecular formula is C6H7N3S and its molecular weight is 153.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H7N3S

Molecular Weight

153.21 g/mol

IUPAC Name

3-(2-azidoethyl)thiophene

InChI

InChI=1S/C6H7N3S/c7-9-8-3-1-6-2-4-10-5-6/h2,4-5H,1,3H2

InChI Key

IOYJORRHESLLES-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCN=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(3-Thienyl)ethyl alcohol (2.62 g, 20.4 mmol) was dissolved in DCM (100 mL) and cooled to 0° C. After addition of triethylamine (3.10 g, 30.6 mmol) and solid tosyl chloride (3.89 g, 20.4 mmol), the reaction was stirred at room temperature overnight. DCM was evaporated, the mixture was diluted with EtOAc and washed subsequently with aqueous hydrochloric acid (1 N), water, saturated sodium hydrogen carbonate and brine. Drying and evaporation afforded an oil, which was dissolved in anhydrous DMF (20 mL). Sodium azide (2.65 g, 40.8 mmol) was added and the mixture heated to 40° C. for 3 h. After cooling to room temperature, EtOAc was added and the solution was washed with water (4×) and brine, then dried and evaporated. The resulting oil was filtered over silica gel (100 g) with the aid of PE/EtbAc (10:1) to obtain 2-(3-thienyl)ethyl azide (2.45 g, 78% ) as a colorless liquid. 1H-NMR (CDCl3) δ 7.3 (dd, J=2.9, 4.9 Hz, 1 H), 7.07 (m, 1 H), 6.98 (dd, J=1.2, 4.9 Hz, 1 H), 3.51 (t, J=7.1 Hz, 2 H), 2.94 (t, J=7.1 Hz, 2 H).
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
3.89 g
Type
reactant
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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